Ethyl 4-acetamido-3-hydroxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

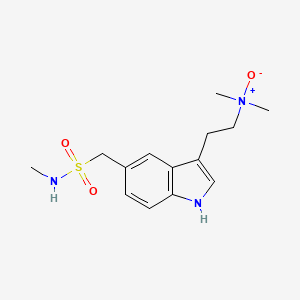

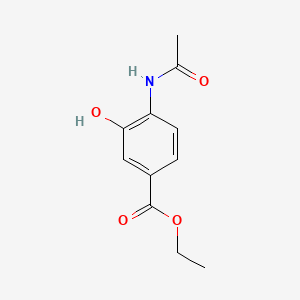

Ethyl 4-acetamido-3-hydroxybenzoate, also known as ETHYL 3-ACETAMIDO-4-HYDROXYBENZOATE, is a chemical compound with the linear formula C11H13NO4 . It has a molecular weight of 223.231 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of Ethyl 4-acetamido-3-hydroxybenzoate is represented by the linear formula C11H13NO4 . It has a molecular weight of 223.231 .Physical And Chemical Properties Analysis

Ethyl 4-acetamido-3-hydroxybenzoate has a density of 1.3±0.1 g/cm3, a boiling point of 445.9±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 73.1±3.0 kJ/mol and a flash point of 223.5±25.9 °C . The compound has a molar refractivity of 58.8±0.3 cm3 .科学的研究の応用

Pharmacology

Ethyl 4-acetamido-3-hydroxybenzoate: is explored in pharmacology for its potential as a precursor in drug synthesis. It’s structurally related to compounds that exhibit a range of biological activities, which makes it a candidate for the development of new therapeutic agents. Its role in the synthesis of oseltamivir, an antiviral drug, is particularly notable .

Biochemistry

In biochemistry, this compound serves as a building block for complex molecules. It’s used in enzymatic studies and as a substrate for biochemical reactions involving esterases and amide bond-forming enzymes. The compound’s ability to undergo various chemical transformations makes it valuable for studying metabolic pathways .

Organic Chemistry

Ethyl 4-acetamido-3-hydroxybenzoate: is used in organic synthesis, particularly in the construction of complex molecules. Its functional groups are amenable to selective reactions, providing a pathway to synthesize a wide array of derivatives with potential organic and medicinal applications .

Analytical Chemistry

This compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. It helps in the identification and quantification of similar compounds in complex mixtures, playing a crucial role in the quality control of pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, Ethyl 4-acetamido-3-hydroxybenzoate is investigated for its pharmacokinetic properties. It’s a key intermediate in the design of drug candidates, especially in the development of enzyme inhibitors that have therapeutic potential .

Environmental Science

The environmental impact of Ethyl 4-acetamido-3-hydroxybenzoate and its derivatives is studied in terms of biodegradability and toxicity. Research in this field aims to understand how such compounds interact with ecosystems and to develop environmentally benign alternatives .

Chemical Engineering

In chemical engineering, this compound is of interest for process optimization in the synthesis of fine chemicals. Its properties are analyzed to improve reaction conditions, increase yields, and minimize by-products in industrial-scale chemical production .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

将来の方向性

Ethyl 4-acetamido-3-hydroxybenzoate is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is available for purchase from various chemical suppliers. The future directions of this compound will likely be influenced by the needs of researchers and the results of ongoing studies.

作用機序

Mode of Action

The mode of action of Ethyl 4-acetamido-3-hydroxybenzoate is currently unknown . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets, which are yet to be identified.

Result of Action

The molecular and cellular effects of Ethyl 4-acetamido-3-hydroxybenzoate’s action are currently unknown . Once the mode of action and the biochemical pathways are identified, it will be possible to describe these effects.

特性

IUPAC Name |

ethyl 4-acetamido-3-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-9(10(14)6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURVEOMRNSPVTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-acetamido-3-hydroxybenzoate | |

CAS RN |

1346604-18-9 |

Source

|

| Record name | Ethyl 4-acetamido-3-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Q535BU4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)